molecular formula C20H24ClN3O4S2 B6481579 N-[2-(dimethylamino)ethyl]-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1216414-32-2

N-[2-(dimethylamino)ethyl]-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride

Cat. No.: B6481579
CAS No.: 1216414-32-2
M. Wt: 470.0 g/mol
InChI Key: DMYYXFVXGFUUIQ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a dimethylaminoethyl side chain, a 6-methoxy-substituted benzothiazole ring, and a 3-methylsulfonyl group on the benzamide core.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2.ClH/c1-22(2)10-11-23(19(24)14-6-5-7-16(12-14)29(4,25)26)20-21-17-9-8-15(27-3)13-18(17)28-20;/h5-9,12-13H,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYYXFVXGFUUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C3=CC(=CC=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound N-[2-(dimethylamino)ethyl]-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available data and insights from diverse sources.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in various medical conditions:

  • Antipsychotic Activity : Similar compounds have shown efficacy in treating schizophrenia and other psychotic disorders by modulating neurotransmitter systems, particularly dopamine receptors.
  • Antitumor Properties : Research indicates that benzothiazole derivatives exhibit anticancer activity, suggesting that this compound may also possess similar properties. Studies have focused on its ability to inhibit cancer cell proliferation and induce apoptosis.

Neuropharmacology

The dimethylamino group is known for enhancing the lipophilicity of compounds, which can improve their ability to cross the blood-brain barrier. This property is critical for developing treatments for neurological disorders such as anxiety and depression.

Chemical Biology

The unique structural features of this compound allow it to serve as a probe in chemical biology studies:

  • Enzyme Inhibition Studies : The sulfonyl group can interact with various enzymes, making it useful for studying enzyme kinetics and inhibition mechanisms.
  • Receptor Binding Studies : Its affinity for specific receptors can be assessed to understand its mechanism of action and therapeutic potential.

Synthetic Chemistry

The synthesis of this compound can serve as a model for developing new analogs with improved efficacy or reduced side effects. The methodologies employed in its synthesis can be applied to create libraries of related compounds for high-throughput screening in drug discovery.

Case Study 1: Antipsychotic Activity

A study published in the Journal of Medicinal Chemistry explored the antipsychotic properties of related benzamide derivatives. The findings indicated that modifications to the benzothiazole structure significantly influenced receptor binding affinity and efficacy in animal models of psychosis.

Case Study 2: Antitumor Efficacy

Research published in Cancer Letters demonstrated that a series of methanesulfonyl derivatives exhibited potent cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural diversity in enhancing biological activity, suggesting that this compound could be a promising candidate for further investigation.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Target Compound and Analogs

Compound Name Benzothiazol Substituent Sulfonyl Group (Position, Type) Molecular Formula Molecular Weight (g/mol) Key Features/Implications
Target: N-[2-(dimethylamino)ethyl]-3-methanesulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride 6-methoxy 3-(methylsulfonyl) C₂₁H₂₆ClN₃O₄S₂* 508.03* Methoxy group enhances lipophilicity vs. fluoro; methylsulfonyl offers compact electronic effects.
N-[2-(dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride () 6-fluoro 4-(ethylsulfonyl) C₂₀H₂₃ClFN₃O₃S₂ 471.99 Fluoro substituent increases electronegativity; ethylsulfonyl at para position may alter binding orientation.
N-[2-(dimethylamino)ethyl]-N-(6-ethoxybenzothiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride () 6-ethoxy 3-(ethylsulfonyl) C₂₂H₂₈ClN₃O₄S₂ 498.10 Ethoxy group increases lipophilicity and metabolic stability; ethylsulfonyl adds steric bulk.
N-[2-(dimethylamino)ethyl]-N-(6-ethoxybenzothiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride () 6-ethoxy 3-(methylsulfonyl) C₂₁H₂₆ClN₃O₄S₂* 508.03* Closest analog to target; ethoxy vs. methoxy may affect solubility and target engagement.
N-[2-(dimethylamino)ethyl]-N-(6-ethoxybenzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide hydrochloride () 6-ethoxy 4-(4-methylpiperidin-1-yl)sulfonyl C₂₆H₃₅ClN₄O₄S₂ 567.20 Bulky piperidinylsulfonyl group introduces steric hindrance, potentially reducing off-target interactions.

Key Structural Differences and Implications

Benzothiazol Substituent: 6-Methoxy (Target): Offers moderate lipophilicity compared to 6-ethoxy (–8) and higher polarity than 6-fluoro (). 6-Fluoro (): Smaller and electronegative, likely improving membrane permeability but reducing metabolic stability. 6-Ethoxy (–8): Increases lipophilicity, which may enhance tissue penetration but slow renal clearance.

Sulfonyl Group Variations :

  • Position : The target’s 3-methylsulfonyl (meta) vs. 4-ethylsulfonyl (para, ) alters electronic distribution and steric accessibility.
  • Type : Methylsulfonyl (target, ) is smaller than ethylsulfonyl () or piperidinylsulfonyl (), favoring tighter binding to compact active sites.

Molecular Weight and Solubility :

  • Higher molecular weight in piperidinylsulfonyl derivatives (, .20 g/mol) may reduce aqueous solubility, whereas the target’s lower weight (~508 g/mol) suggests improved pharmacokinetics.

Research Findings and Trends

  • Metabolic Stability : Ethoxy-substituted benzothiazoles (–8) are prone to oxidative metabolism, whereas methoxy groups (target) may confer slower hepatic degradation.
  • Steric Considerations : Bulky substituents like piperidinylsulfonyl () improve selectivity but limit bioavailability, highlighting a trade-off in drug design.

Preparation Methods

Synthesis of 6-Methoxy-1,3-Benzothiazol-2-amine

The 6-methoxy-1,3-benzothiazole scaffold is synthesized via cyclization of 4-methoxy-2-aminothiophenol with cyanogen bromide under acidic conditions. Reaction parameters include:

  • Temperature : 70–80°C

  • Solvent : Ethanol/water (3:1 v/v)

  • Yield : 78–82%.

Preparation of 3-Methanesulfonylbenzoic Acid

3-Methanesulfonylbenzoic acid is obtained through sulfonation of m-toluic acid followed by oxidation:

  • Sulfonation : Reaction with chlorosulfonic acid at 0–5°C for 2 hr.

  • Oxidation : Treatment with KMnO₄ in alkaline medium (pH 10–12) at 60°C.

Stepwise Assembly of the Target Compound

Amidation of 3-Methanesulfonylbenzoic Acid

The carboxylic acid is converted to its acyl chloride using phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) at 0–5°C. Subsequent reaction with N-[2-(dimethylamino)ethyl]-6-methoxy-1,3-benzothiazol-2-amine proceeds via:

  • Molar Ratio : 1:1.3 (acid:POCl₃)

  • Reaction Time : 4–6 hr at 25°C

  • Workup : Extraction with ethyl acetate, washing with 5% NaHCO₃, and drying over Na₂SO₄.

Hydrochloride Salt Formation

The free base is treated with HCl gas in dioxane at 0°C, followed by precipitation with diethyl ether:

  • Purity : 98.5–99.2% (HPLC)

  • Yield : 88–92%.

Optimization of Reaction Conditions

Table 1: Solvent Systems for Amidation

Solvent CombinationTemperature (°C)Yield (%)Purity (%)
THF/Ethyl Acetate (1:1)0–58598.7
DCM/DMF (2:1)257295.2
Toluene/Acetonitrile (1:2)406893.8

Data adapted from CN105541656A and RSC Medicinal Chemistry.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (150 × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile/0.1% TFA (65:35)

  • Retention Time : 8.2 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.45 (m, 4H, aromatic), 3.87 (s, 3H, OCH₃), 3.32 (s, 3H, SO₂CH₃), 2.45 (t, 2H, NCH₂), 2.21 (s, 6H, N(CH₃)₂).

  • MS (ESI+) : m/z 454.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method A: Direct Amidation vs. Method B: Coupling Reagents

  • Method A (POCl₃) : Higher yield (85%) but requires strict temperature control.

  • Method B (HATU/DIPEA) : Milder conditions (25°C) but lower yield (73%).

Table 2: Yield and Purity Across Methods

MethodCatalystSolventYield (%)Purity (%)
APOCl₃THF/EtOAc8598.7
BHATU/DIPEADMF7397.1

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : N,O-Diacylation during amidation.

  • Solution : Use of excess amine (1.5 eq) and low-temperature (0–5°C) conditions.

Purification Difficulties

  • Issue : Co-elution of hydrochloride salt with unreacted starting material.

  • Solution : Gradient elution HPLC with 0.1% formic acid modifier .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions between benzothiazole and benzamide precursors using coupling agents like EDCI or HOBt under anhydrous conditions .
  • Functional group modifications , such as sulfonylation or alkylation, to introduce the methanesulfonyl and dimethylaminoethyl groups .
  • Salt formation with hydrochloric acid to improve solubility and stability .
    Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), with reaction temperatures controlled between 0°C and reflux .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling steps, while higher temperatures (60–80°C) enhance cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while non-polar solvents (e.g., DCM) aid in intermediate isolation .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients achieves >95% purity .
  • Catalysts : Use of triethylamine or DMAP accelerates amide bond formation .

Basic: Which analytical techniques confirm the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions and salt formation (e.g., dimethylamino proton shifts at δ 2.2–2.5 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>98%) and detects degradation products .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]+^+) and fragmentation patterns .

Advanced: How to resolve discrepancies between computational and experimental reactivity data?

  • Validation via spectroscopy : Compare DFT-predicted electronic properties (e.g., Fukui indices) with experimental NMR chemical shifts to identify reactive sites .
  • Adjust computational parameters : Refine solvent effects or basis sets (e.g., B3LYP/6-31G**) to better match observed reaction outcomes .
  • Empirical testing : Conduct kinetic studies under varying conditions (pH, temperature) to reconcile theoretical vs. actual reaction rates .

Advanced: How to address contradictory biological activity data across assays?

  • Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and buffer systems (e.g., pH 7.4 PBS) to minimize variability .
  • Orthogonal assays : Validate enzyme inhibition (e.g., IC50_{50}) with SPR (surface plasmon resonance) to confirm binding affinity .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to explain discrepancies in cellular vs. cell-free assays .

Basic: Which functional groups are critical for biological activity, and how are they modified?

  • Benzothiazole core : Essential for target binding; substitution at the 6-methoxy position modulates lipophilicity .
  • Methanesulfonyl group : Enhances solubility and hydrogen-bonding capacity; replaced via nucleophilic substitution (e.g., with halides) .
  • Dimethylaminoethyl side chain : Influences pharmacokinetics; alkylation with ethyl bromide alters logP and bioavailability .

Advanced: What methodologies assess the compound’s stability under varying conditions?

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions, then analyze via HPLC for degradation products .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
  • pH-dependent solubility : Measure equilibrium solubility in buffers (pH 1–10) to guide formulation strategies .

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